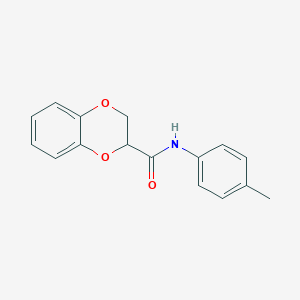![molecular formula C28H20N2O6 B416973 2-[4-(3,4-Dimethylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione](/img/structure/B416973.png)
2-[4-(3,4-Dimethylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(3,4-Dimethylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of phenoxy and isoindole-dione groups, which contribute to its distinct chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-Dimethylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions often include mild temperatures and the use of environmentally benign reagents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale production.
化学反应分析
Types of Reactions
2-[4-(3,4-Dimethylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenoxy and isoindole-dione moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
科学研究应用
2-[4-(3,4-Dimethylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-[4-(3,4-Dimethylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s phenoxy and isoindole-dione groups can interact with enzymes and receptors, modulating their activity. For instance, the nitro group may undergo reduction to form reactive intermediates that can bind to cellular targets, affecting various biochemical pathways .
相似化合物的比较
Similar Compounds
2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid: This compound shares a similar phenoxy group but differs in its acetic acid moiety.
2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid: Similar in structure but contains a chloro group instead of a nitro group.
2-(2-(3,4-Dimethylphenoxy)-5-chlorophenyl)acetic acid: Another related compound with a chlorophenyl group.
Uniqueness
2-[4-(3,4-Dimethylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione stands out due to its combination of phenoxy and isoindole-dione groups, which impart unique chemical reactivity and potential biological activities. Its nitro group also provides additional functionality for further chemical modifications.
属性
分子式 |
C28H20N2O6 |
|---|---|
分子量 |
480.5g/mol |
IUPAC 名称 |
2-[4-(3,4-dimethylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C28H20N2O6/c1-17-6-9-23(14-18(17)2)35-21-10-7-19(8-11-21)29-27(31)25-13-12-24(16-26(25)28(29)32)36-22-5-3-4-20(15-22)30(33)34/h3-16H,1-2H3 |
InChI 键 |
HUWTXKIUBZWFLS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=CC(=C5)[N+](=O)[O-])C |
规范 SMILES |
CC1=C(C=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=CC(=C5)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B416890.png)
![4-Bromo-2-methoxy-6-({[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B416892.png)
![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide](/img/structure/B416893.png)
![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B416894.png)
![1,3-Benzodioxole-5-carbaldehyde {4-[(2-bromo-4-methylphenyl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl}hydrazone](/img/structure/B416898.png)

![N-[3-nitro-5-(2-methylphenoxy)phenyl]-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B416903.png)

![N-{3-{[4-(acetylamino)phenyl]oxy}-5-[(4-fluorophenyl)oxy]phenyl}-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B416908.png)
![2-[5-({4-nitrophenyl}oxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B416909.png)
![1-({[3-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl)-6-nitro-2-naphthol](/img/structure/B416910.png)
![METHYL 4-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE](/img/structure/B416911.png)
![1-({[3-(1,3-Benzoxazol-2-yl)phenyl]imino}methyl)-6-nitro-2-naphthol](/img/structure/B416912.png)
![2-{4-[(3,4-dimethylphenyl)oxy]phenyl}-5-({4-nitrophenyl}oxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B416913.png)
